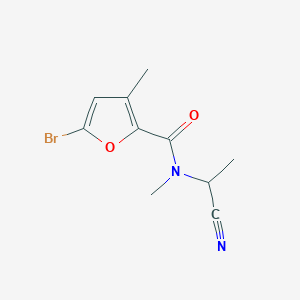
2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Research has explored the synthesis of carboxamides using equimolar reactions of carboxylic acids and amines, involving related compounds to achieve high yields in the synthesis process (Mukaiyama et al., 1976).
- Studies on the electrophilic fluorination of chloropyrrolopyrimidine compounds have led to the development of new methods for synthesizing fluoroaryl substituted pyrroles and pyrimidines, showcasing the versatility of similar structures in chemical synthesis (Wang et al., 2004).
Biological Evaluation and Applications
- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied to identify its metabolites in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways and potential therapeutic applications of related chemical structures (Gong et al., 2010).
- Another study focused on the stereoselective synthesis of intermediates for the preparation of fluoroquinolone antibiotics, indicating the importance of such compounds in developing treatments for respiratory tract infections (Lall et al., 2012).
Chemical Structure Analysis
- The synthesis, characterization, and X-ray crystal structure analysis of a related compound provided insights into its molecular packing and potential interactions, highlighting the importance of structural analysis in understanding chemical behavior (Deng et al., 2013).
Novel Compound Development
- Research on the synthesis of new 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives demonstrated a pronounced plant growth stimulating effect, showcasing the agricultural applications of related compounds (Pivazyan et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the design and synthesis of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra, suggesting that this compound may also have anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets to inhibit the growth or survival of the bacteria.
Result of Action
Based on the potential anti-tubercular activity, it can be inferred that the compound may result in the inhibition of mycobacterium tuberculosis growth or survival .
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-11-8-13(22-17(21-11)23-6-2-3-7-23)10-20-16(24)14-5-4-12(19)9-15(14)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNJPOKFUTRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2814331.png)
![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)

![N-(3-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814336.png)
![2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2814337.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)
![2-(4-Butoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2814343.png)

